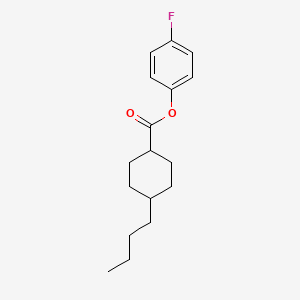
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate is an organic compound that belongs to the class of aromatic esters It features a fluorophenyl group attached to a butyl-substituted cyclohexane carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-butylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenol with 4-butylcyclohexane-1-carboxylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenyl 4-butylcyclohexanone or 4-fluorophenyl 4-butylcyclohexane-1-carboxylic acid.
Reduction: Formation of 4-fluorophenyl 4-butylcyclohexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 4-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl 4-butylcyclohexane-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-Fluorophenyl 4-butylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Fluorophenyl 4-butylcyclohexanol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate is unique due to its combination of a fluorophenyl group and a butyl-substituted cyclohexane carboxylate ester. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
79912-82-6 |
|---|---|
Formule moléculaire |
C17H23FO2 |
Poids moléculaire |
278.36 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H23FO2/c1-2-3-4-13-5-7-14(8-6-13)17(19)20-16-11-9-15(18)10-12-16/h9-14H,2-8H2,1H3 |
Clé InChI |
YRMXXVXCGZPTRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


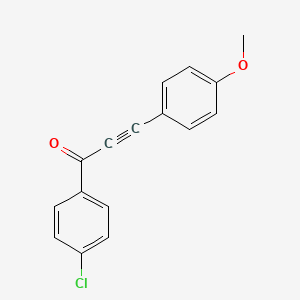
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)

![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
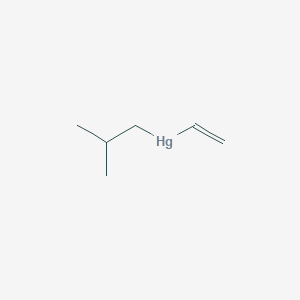
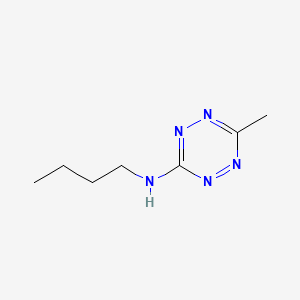
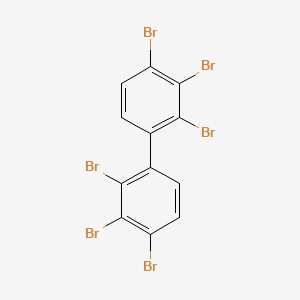
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)

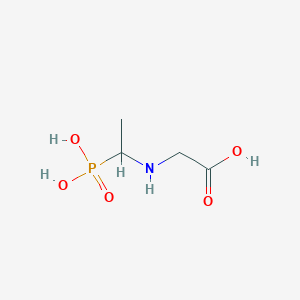
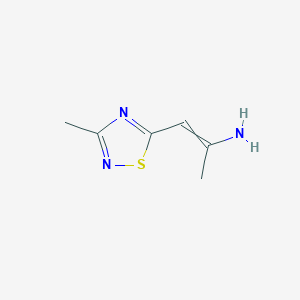

![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
